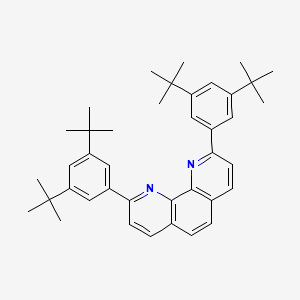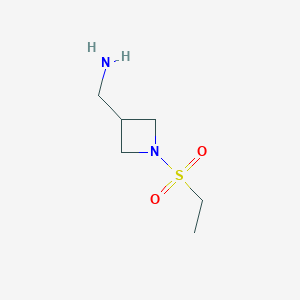
1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the first position and a 2,4,5-trichlorophenyl group at the second position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene typically involves the following steps:
Halogenation: The introduction of halogen atoms (fluorine and chlorine) into the naphthalene ring. This can be achieved through electrophilic aromatic substitution reactions using halogenating agents such as fluorine gas and chlorine gas.
Coupling Reaction: The coupling of the halogenated naphthalene with a trichlorophenyl derivative. This can be done using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine or chlorine atoms in the compound. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(2,4,5-trichlorophenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: Similar in structure but lacks the trichlorophenyl group. It has different chemical properties and applications.
2-Fluoronaphthalene: Similar in structure but with the fluorine atom at a different position. It exhibits distinct reactivity and uses.
2,4,5-Trichlorophenyl derivatives: Compounds with the trichlorophenyl group but different core structures. They have unique properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H8Cl3F |
|---|---|
Molekulargewicht |
325.6 g/mol |
IUPAC-Name |
1-fluoro-2-(2,4,5-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-8-15(19)14(18)7-12(13)11-6-5-9-3-1-2-4-10(9)16(11)20/h1-8H |
InChI-Schlüssel |
LQURXFZBNIIQLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)




